Antho-rfamide

Übersicht

Beschreibung

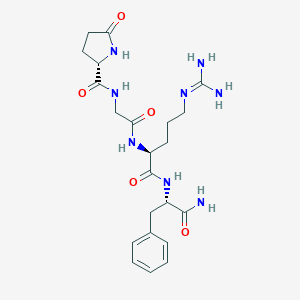

Antho-RFamide is a neuropeptide found in various species of sea anemones, particularly within the phylum Cnidaria. This compound is known for its role in modulating muscle contractions and neuronal activities in these marine organisms. The peptide sequence of this compound is <Glu-Gly-Arg-Phe-amide, which indicates its structure and functional groups .

Wirkmechanismus

Target of Action

Antho-rfamide is an anthozoan neuropeptide that primarily targets the muscles and conducting systems in sea anemones . It has been found to cause a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups .

Mode of Action

This compound interacts with its targets by exciting both the slow systems 1 and 2 (SSI and SS2), causing prolonged, repeated contractions of several slow muscle groups . It is suggested that contractions evoked by this compound may be partly due to neuronal activity, but probably also involve direct excitation of the muscles . The diverse excitatory actions of this compound suggest that it may be a neurotransmitter or neuromodulator in sea anemones .

Biochemical Pathways

It is also suggested that this compound may act at neuro-neuronal synapses since it excites two known conducting systems, the slow systems 1 and 2 (SSI and SS2) .

Pharmacokinetics

It is known that this compound acts directly on the muscle , suggesting that it may have good bioavailability in the target tissues.

Result of Action

The result of this compound’s action is a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups . This suggests that this compound plays a significant role in muscle contraction and movement in sea anemones.

Biochemische Analyse

Biochemical Properties

Antho-rfamide interacts with various enzymes, proteins, and other biomolecules. It is known to play a significant role in neuromuscular transmission in Cnidaria . The specific carboxyl-terminal sequence, Arg-Phe-NH2, is crucial for its function in neural signaling .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces muscle contractions, probably by direct excitation of muscles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is suggested that this compound may act at neuro-neuronal synapses since it excites two known conducting systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It causes a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the sea anemone Calliactis parasitica, endodermal application of this compound at a concentration of 10^-6 or 10^-7 mol L^-1 caused a long-lasting increase in tone, contraction frequency, and contraction amplitude in several slow muscle groups .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that it may be acting directly on endodermal muscles

Subcellular Localization

It is suggested that this compound may be a neurotransmitter or neuromodulator in sea anemones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Antho-RFamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of SPPS can be scaled up for larger production. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Antho-RFamide primarily undergoes hydrolysis and enzymatic degradation in biological systems. It does not typically participate in oxidation or reduction reactions due to the absence of reactive functional groups that would facilitate such processes.

Common Reagents and Conditions: In synthetic settings, reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the coupling steps of SPPS. Deprotection steps often involve trifluoroacetic acid (TFA) to remove protecting groups from the peptide chain.

Major Products Formed: The primary product of these reactions is the fully synthesized and purified this compound peptide. In biological systems, the degradation products are smaller peptide fragments resulting from enzymatic cleavage .

Wissenschaftliche Forschungsanwendungen

Biological Role in Muscle Contraction

Antho-RFamide has been shown to play a significant role in muscle contraction within cnidarians. Research indicates that the application of this compound can induce changes in muscle tone, contraction amplitude, and frequency in various sea anemone species.

Key Findings:

- In studies involving Calliactis parasitica, concentrations as low as to of this compound resulted in increased muscle contractions .

- The neuropeptide acts directly on endodermal muscles without altering spontaneous electrical activity, suggesting a specific neuromuscular role .

Neuromuscular Transmission

This compound is implicated in neuromuscular transmission processes in cnidarians. It is believed to function as a neurotransmitter at specific synapses.

Case Studies:

- A study demonstrated that this compound-containing neurons are distributed throughout the nervous system of Renilla kollikeri, indicating their involvement in feeding and reproductive behaviors .

- Another investigation highlighted that swim motor neurons in jellyfish exhibit sensitivity to this compound, with a threshold response noted at .

Comparative Neurobiology

The presence and effects of this compound-like peptides have been documented across various jellyfish species, suggesting a conserved function among different cnidarian taxa.

Research Insights:

- This compound-like materials have been identified in scyphomedusae, indicating that these peptides may play similar roles across diverse marine organisms .

- Comparative studies reveal that the neuropeptide's influence on swimming and locomotion is widespread among jellyfish, further emphasizing its biological significance .

Molecular Structure and Processing

The molecular structure of this compound suggests efficient biosynthesis pathways in cnidarians. Understanding its precursor structure provides insights into how these neuropeptides are processed and utilized biologically.

Structural Analysis:

- The precursor for this compound has been characterized, revealing that it undergoes specific enzymatic processing to yield active neuropeptides .

- Research has identified unusual processing sites within the precursor sequence, which may contribute to the diversity of neuropeptides produced by sea anemones .

Implications for Future Research

The applications of this compound extend beyond basic biological understanding; they also hold potential for future research avenues.

Future Directions:

- Investigating the role of this compound in other cnidarian species may unveil new insights into evolutionary adaptations related to neuromuscular functions.

- Further exploration into its potential therapeutic applications could arise from understanding its mechanisms at the molecular level.

Data Table: Effects of this compound on Muscle Contraction

| Concentration (µM) | Effect on Muscle Tone | Contraction Amplitude | Frequency Change |

|---|---|---|---|

| 0.1 | Increased | Moderate | Increased |

| 0.5 | Significant increase | High | High |

| 1.0 | Maximum observed response | Very high | Sustained |

Vergleich Mit ähnlichen Verbindungen

FMRFamide: Another neuropeptide with a similar structure and function, found in mollusks.

Antho-RWamide: A related peptide in sea anemones with a slightly different amino acid sequence but similar biological activities.

GLWamide: Another neuropeptide found in cnidarians, involved in muscle contraction and neuronal signaling

Uniqueness: Antho-RFamide is unique due to its specific sequence and its role in the modulation of both slow and fast muscle contractions in sea anemones. Its diverse excitatory actions suggest it may serve multiple functions within the cnidarian nervous system .

Biologische Aktivität

Antho-RFamide is a neuropeptide derived from the sea anemone Anthopleura elegantissima, classified within the RFamide family of neuropeptides. This compound exhibits significant biological activity, particularly in the modulation of muscle contraction and neuronal signaling in cnidarians. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Structure and Classification

This compound is characterized by its C-terminal RFamide motif, a common feature among various RFamide neuropeptides. This motif is critical for the binding and activation of specific G-protein coupled receptors (GPCRs) in target tissues, influencing physiological responses such as muscle contraction and neurotransmission.

-

Muscle Contraction :

- This compound has been shown to induce contractions in endodermal muscles of sea anemones. Research indicates that it acts directly on muscle cells rather than through neural pathways, suggesting a neuromuscular role in these organisms .

- A study highlighted that this compound immunoreactivity was localized in neuronal synapses, indicating its role in synaptic transmission and muscle excitation .

- Neuronal Signaling :

Case Studies

-

Study on Muscle Contraction :

A comparative analysis of this compound and other neuropeptides like Antho-RWamide I and II revealed that while the latter induced simple contractions, this compound's effects were more complex, involving both contraction and modulation of spontaneous activity in muscle preparations . -

Localization Studies :

Immunohistochemical studies have shown that this compound is widely distributed within the nervous systems of various cnidarians, indicating a conserved role across species .

Data Tables

Pharmacological Properties

This compound's pharmacological profile suggests potential applications in understanding neuromuscular disorders and developing therapeutic agents targeting similar neuropeptide pathways. Its ability to modulate muscle contraction positions it as a candidate for further pharmacological exploration.

Eigenschaften

IUPAC Name |

(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N8O5/c23-19(33)16(11-13-5-2-1-3-6-13)30-21(35)14(7-4-10-26-22(24)25)29-18(32)12-27-20(34)15-8-9-17(31)28-15/h1-3,5-6,14-16H,4,7-12H2,(H2,23,33)(H,27,34)(H,28,31)(H,29,32)(H,30,35)(H4,24,25,26)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWHGNOBFVLNTC-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910353 | |

| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107535-01-3 | |

| Record name | 4-Pyroglutamyl-glycyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107535013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({5-Carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}imino)-2-hydroxyethyl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.